molecular formula C18H18ClFN2O3 B2895391 N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide CAS No. 1797892-08-0

N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide

Cat. No.: B2895391
CAS No.: 1797892-08-0
M. Wt: 364.8
InChI Key: LBKWKMILAZBUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide is a bis-amide derivative with an ethanediamide (oxamide) backbone. Its structure features two distinct substituents:

  • N-(3-chloro-2-methylphenyl): A chlorinated aromatic ring with a methyl group at the ortho position.
  • N'-[2-(3-fluorophenyl)-2-methoxyethyl]: A methoxyethyl chain bearing a fluorinated phenyl group.

For example, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized via reaction of an amine with an acyl chloride in dichloromethane using triethylamine as a base . A similar approach, substituting 3-chloro-2-methylphenylamine and 2-(3-fluorophenyl)-2-methoxyethyl chloride, could be hypothesized for the target compound.

Potential Applications: The presence of chloro and fluoro substituents suggests possible bioactivity, as these groups are common in agrochemicals (e.g., herbicides, insecticides) . The methoxyethyl chain may enhance solubility or metabolic stability compared to simpler alkyl analogs.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c1-11-14(19)7-4-8-15(11)22-18(24)17(23)21-10-16(25-2)12-5-3-6-13(20)9-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKWKMILAZBUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(3-fluorophenyl)-2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide C₁₉H₁₉ClFN₂O₃ - 3-Chloro-2-methylphenyl
- 2-(3-Fluorophenyl)-2-methoxyethyl
Hypothesized agrochemical activity due to halogenated aryl groups N/A
N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (Tinuvin 312) C₁₈H₂₀N₂O₃ - 2-Ethoxyphenyl
- 2-Ethylphenyl
UV stabilizer in polymers; commercial use in materials science
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ - Bithiophene-hydroxyethyl
- 3-Chloro-4-fluorophenyl
Potential electronic applications (e.g., organic semiconductors) due to thiophene units
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide C₁₇H₁₇ClN₂O₂S - 3-Chloro-2-methylphenyl
- Thiophene-cyclopropylmethyl
Structural novelty; cyclopropyl group may influence conformational stability

Table 2: Comparison with Chloroacetamide Agrochemicals (Non-Ethanediamides)

Compound Name Molecular Formula Backbone Substituents Use Reference
Alachlor C₁₄H₂₀ClNO₂ Acetamide - 2,6-Diethylphenyl
- Methoxymethyl
Herbicide (controls grasses and broadleaf weeds)
Pretilachlor C₁₇H₂₆ClNO₂ Acetamide - 2,6-Diethylphenyl
- Propoxyethyl
Rice field herbicide

Key Research Findings and Analysis

Impact of Halogenation: Chloro and fluoro substituents on aromatic rings enhance lipophilicity and resistance to oxidative degradation, critical for agrochemical persistence . Fluorine’s electron-withdrawing effects may improve binding to biological targets (e.g., enzyme active sites) compared to non-fluorinated analogs .

Role of Methoxy and Ether Chains: The 2-methoxyethyl group in the target compound could improve solubility in polar solvents relative to purely aromatic analogs like Tinuvin 312 .

Synthetic Challenges :

  • Multi-step synthesis is required for asymmetrical ethanediamides. and highlight the use of acyl chlorides and amines in dichloromethane with triethylamine, a method applicable to the target compound .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-chloro-2-methylphenylthiourea and fluorophenacyl derivatives. A key step is the amidation under Hantzsch thiazole synthesis-like conditions, using ethanol as a solvent and no catalyst . Subsequent steps may include methoxyethyl group introduction via nucleophilic substitution or condensation reactions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of chloro, methoxy, and fluorophenyl groups. Infrared (IR) spectroscopy helps identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar amides .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens include:

  • Enzyme inhibition assays : Test against protein kinases or hydrolases (e.g., IC₅₀ determination).
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

Contradictions may arise from:

  • Solubility issues : Use DMSO or cyclodextrin-based solubilizers to ensure uniform compound dispersion.
  • Metabolic instability : Perform LC-MS/MS stability studies in simulated biological fluids.
  • Off-target effects : Employ CRISPR-Cas9 gene-edited cell lines to isolate specific pathways .

Q. What strategies optimize the final amidation step to improve yields beyond 60%?

  • Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for efficient amide bond formation.
  • Solvent optimization : Replace ethanol with DMF or THF to enhance reactant solubility.
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions .

Q. How does the compound’s stereoelectronic profile influence its interaction with protein kinases?

Computational modeling (e.g., molecular docking with AutoDock Vina) reveals that the 3-fluorophenyl group engages in π-π stacking with kinase hinge regions, while the methoxyethyl chain occupies hydrophobic pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further predict electrostatic complementarity with ATP-binding sites .

Q. What crystallographic challenges arise in determining its solid-state structure?

  • Disorder in flexible chains : The methoxyethyl group may exhibit conformational disorder; high-resolution data (≤1.0 Å) and low-temperature (100 K) measurements mitigate this.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

Methodological Insights

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the 3-fluorophenyl with pyridinyl or thiophene groups to assess electronic effects.
  • Substituent positioning : Synthesize analogs with chloro/methoxy groups at alternative positions on the phenyl ring.
  • Bioisosteric replacement : Substitute the ethanediamide backbone with sulfonamide or urea moieties .

Q. What computational tools predict metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast hepatic metabolism (CYP450 isoforms) and Ames test outcomes.
  • Metabolite identification : LC-HRMS/MS coupled with software like MetaboLynx .

Q. How to address low reproducibility in biological assays?

  • Standardize protocols : Adopt OECD guidelines for cytotoxicity and enzyme inhibition assays.
  • Batch variability control : Characterize compound purity (>95% by HPLC) and store samples under inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.